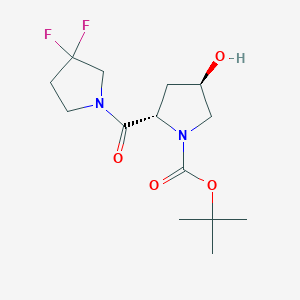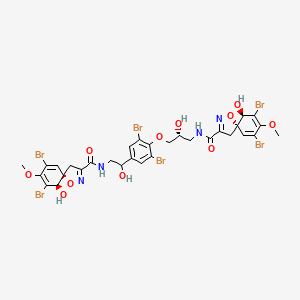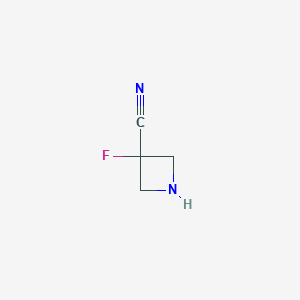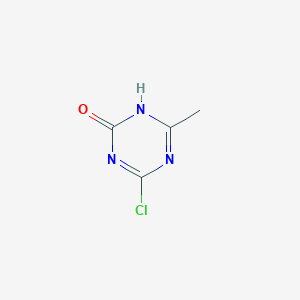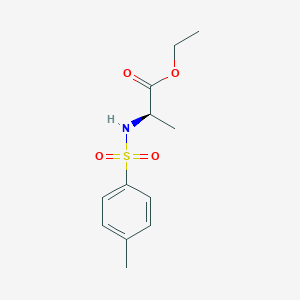
Ethyl tosyl-D-alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl tosyl-D-alaninate is a compound that belongs to the class of tosylates, which are commonly used in organic synthesis. This compound is derived from D-alanine, an amino acid, and is modified with an ethyl ester and a tosyl group. The presence of the tosyl group makes it a versatile intermediate in various chemical reactions, particularly in the synthesis of peptides and other complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl tosyl-D-alaninate typically involves the esterification of D-alanine with ethanol, followed by the introduction of the tosyl group. The process can be summarized in the following steps:
Esterification: D-alanine is reacted with ethanol in the presence of an acid catalyst to form ethyl D-alaninate.
Tosylation: The ethyl D-alaninate is then treated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of D-alanine and ethanol are reacted in industrial reactors with acid catalysts.
Tosylation in Bulk: The resulting ethyl D-alaninate is then tosylated using tosyl chloride in the presence of a base, ensuring efficient mixing and reaction completion
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl tosyl-D-alaninate undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group is a good leaving group, making the compound suitable for nucleophilic substitution reactions
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield D-alanine and ethanol
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can replace the tosyl group under mild conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions
Major Products:
Substitution: Various substituted alanine derivatives.
Reduction: Ethyl D-alaninol.
Hydrolysis: D-alanine and ethanol
Applications De Recherche Scientifique
Ethyl tosyl-D-alaninate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules
Biology: Studied for its potential role in modifying peptides to enhance their stability and bioavailability
Medicine: Investigated for its use in drug development, particularly in the design of peptide-based therapeutics
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of ethyl tosyl-D-alaninate primarily involves its role as an intermediate in chemical reactions. The tosyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, leading to various derivatives of D-alanine. These reactions are crucial in the synthesis of peptides and other bioactive molecules .
Comparaison Avec Des Composés Similaires
Ethyl tosyl-L-alaninate: Similar structure but derived from L-alanine.
Methyl tosyl-D-alaninate: Similar structure but with a methyl ester instead of an ethyl ester.
Tosyl-D-proline: Another tosylated amino acid derivative
Uniqueness: this compound is unique due to its specific configuration (D-alanine) and the presence of both an ethyl ester and a tosyl group. This combination makes it particularly useful in the synthesis of peptides and other complex molecules, offering advantages in terms of reactivity and stability compared to its analogs .
Propriétés
Formule moléculaire |
C12H17NO4S |
|---|---|
Poids moléculaire |
271.33 g/mol |
Nom IUPAC |
ethyl (2R)-2-[(4-methylphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C12H17NO4S/c1-4-17-12(14)10(3)13-18(15,16)11-7-5-9(2)6-8-11/h5-8,10,13H,4H2,1-3H3/t10-/m1/s1 |
Clé InChI |
RJYNKHXDNVWWHC-SNVBAGLBSA-N |
SMILES isomérique |
CCOC(=O)[C@@H](C)NS(=O)(=O)C1=CC=C(C=C1)C |
SMILES canonique |
CCOC(=O)C(C)NS(=O)(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B12845685.png)
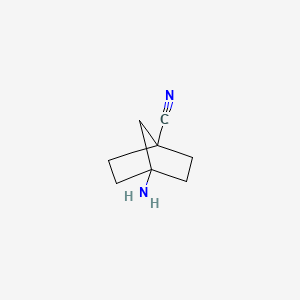
![6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B12845696.png)
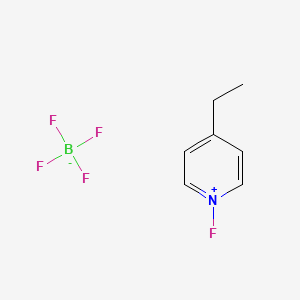
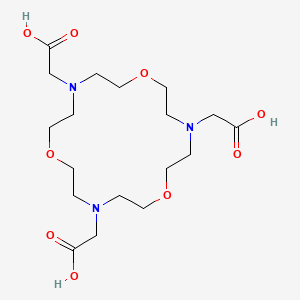
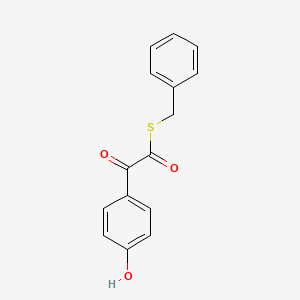

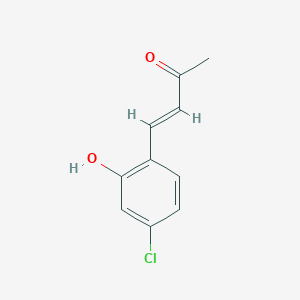
![2,6-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12845744.png)
